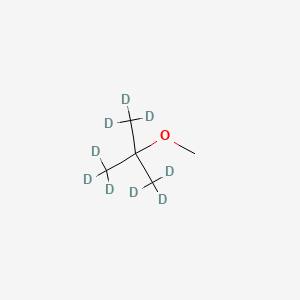
MI-888 TFA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MI-888 TFA salt is a potent small-molecule inhibitor of the MDM2-p53 interaction. This compound has shown significant promise in cancer research due to its ability to achieve complete and durable tumor regression in preclinical models . The trifluoroacetic acid (TFA) salt form is commonly used in peptide synthesis and purification processes due to its strong acidity and low boiling point .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MI-888 involves the preparation of spirooxindoles, which are potent and selective inhibitors of the MDM2-p53 interaction . The synthetic route typically includes the formation of a spirocyclic structure through a series of organic reactions, including cyclization and functional group modifications. The reaction conditions often involve the use of strong acids like trifluoroacetic acid (TFA) for deprotection steps .
Industrial Production Methods
Industrial production of MI-888 TFA salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product . The process also includes rigorous quality control measures to ensure the removal of residual TFA and other impurities .
Chemical Reactions Analysis
Types of Reactions
MI-888 TFA salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the spirooxindole structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include trifluoroacetic acid (TFA), hydrochloric acid, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives of the spirooxindole structure, which can be further modified for specific research applications .
Scientific Research Applications
MI-888 TFA salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and peptide purification processes.
Biology: Studied for its role in inhibiting the MDM2-p53 interaction, which is crucial in cancer research.
Medicine: Potential therapeutic agent for the treatment of cancers that involve the overexpression of MDM2.
Industry: Utilized in the production of high-purity peptides and other biologically active compounds.
Mechanism of Action
MI-888 TFA salt exerts its effects by inhibiting the interaction between MDM2 and p53. This inhibition stabilizes the p53 protein, allowing it to exert its tumor-suppressive functions. The molecular targets involved include the MDM2 protein, which is a negative regulator of p53 . The pathway involves the binding of MI-888 to the MDM2 protein, preventing it from interacting with p53 and leading to the activation of p53-mediated transcriptional programs that induce cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Nutlin-3: Another MDM2 inhibitor that also targets the MDM2-p53 interaction but with different pharmacokinetic properties.
RG7112: A clinical-stage MDM2 inhibitor with similar mechanisms of action but different chemical structures.
SAR405838: A potent MDM2 inhibitor with a spirooxindole structure similar to MI-888.
Uniqueness
MI-888 TFA salt is unique due to its superior pharmacokinetic profile and enhanced in vivo efficacy compared to other MDM2 inhibitors. It has shown the ability to achieve rapid, complete, and durable tumor regression in preclinical models, making it one of the most potent and efficacious MDM2 inhibitors reported to date .
Properties
Molecular Formula |
C30H33Cl2F4N3O5 |
|---|---|
Molecular Weight |
662.5 g/mol |
IUPAC Name |
(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H32Cl2FN3O3.C2HF3O2/c1-26(2,3)13-20-28(17-9-8-14(29)10-19(17)33-25(28)36)21(16-6-5-7-18(30)22(16)31)23(34-20)24(35)32-15-11-27(4,37)12-15;3-2(4,5)1(6)7/h5-10,15,20-21,23,34,37H,11-13H2,1-4H3,(H,32,35)(H,33,36);(H,6,7)/t15?,20-,21-,23+,27?,28+;/m0./s1 |
InChI Key |
ALTIHMRCJFNFEA-YCGLADFPSA-N |
Isomeric SMILES |
CC1(CC(C1)NC(=O)[C@H]2[C@@H]([C@]3([C@@H](N2)CC(C)(C)C)C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1(CC(C1)NC(=O)C2C(C3(C(N2)CC(C)(C)C)C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


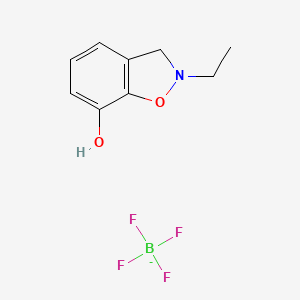

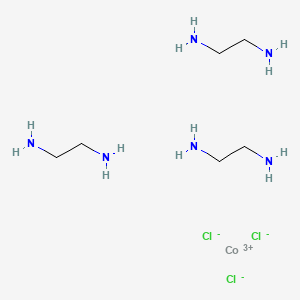



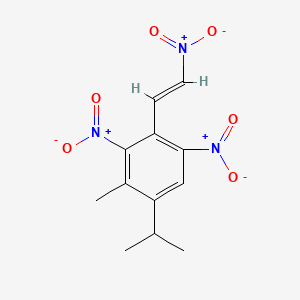
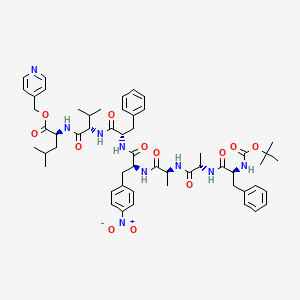

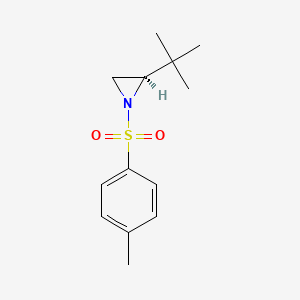
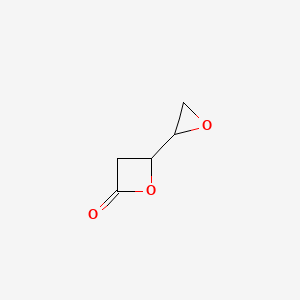
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
